6-Chloro(pyridin-4-yl)pyridine-2-carboxamide

Beschreibung

Introduction and Significance

Chemical Identity and Nomenclature

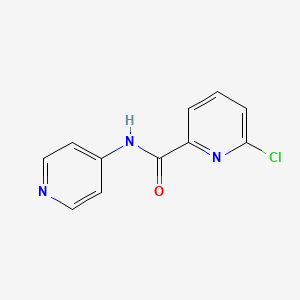

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C₁₁H₈ClN₃O and a molecular weight of 233.66 g/mol (PubChem CID: 1026136-67-3). Its IUPAC name is 6-chloro-N-pyridin-4-ylpyridine-2-carboxamide , and it is also referred to as 6-chloro-N-(pyridin-4-yl)picolinamide . The structure comprises a pyridine ring substituted at the 6-position with a chlorine atom and at the 2-position with a carboxamide group linked to a pyridin-4-yl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃O |

| Molecular Weight | 233.66 g/mol |

| CAS Number | 1026136-67-3 |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)Nc2ccncc2 |

| Purity (Typical) | ≥95% (Commercial) |

The compound’s electronic structure is influenced by the electron-withdrawing chlorine substituent and the electron-donating carboxamide group, which modulate the reactivity of the pyridine ring.

Historical Context in Heterocyclic Chemistry

Pyridine derivatives have been central to heterocyclic chemistry since their isolation from coal tar in the 19th century. The development of pyridine-carboxamides as pharmacologically active molecules dates to the mid-20th century, when synthetic methods like the Chichibabin reaction enabled the production of substituted pyridines. The 6-chloro substitution pattern emerged as a strategic modification to enhance metabolic stability and target binding affinity in drug candidates.

Key milestones include:

- Synthesis of Pyridine Derivatives : The Chichibabin reaction (1924) provided a pathway to synthesize pyridines from aldehydes, ketones, and ammonia, laying the groundwork for functionalized derivatives.

- Carboxamide Functionalization : The introduction of carboxamide groups into pyridine scaffolds was driven by the need to improve solubility and hydrogen-bonding interactions with biological targets.

- Chlorine Substitution : Chlorine’s electronegativity and steric effects were leveraged to optimize pharmacokinetic properties in analogs like 6-chloro(pyridin-4-yl)pyridine-2-carboxamide.

Research Importance in Medicinal Chemistry

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide has been investigated for its potential in targeted therapies , particularly in the context of cannabinoid receptor modulation and antimicrobial activity.

Cannabinoid Receptor Agonism

Pyridine-carboxamides, including this compound, have been explored as CB₂ receptor agonists due to their ability to mimic the structure of endocannabinoids. In SAR studies, the 6-chloro substitution and pyridin-4-yl group were found to enhance receptor binding affinity compared to non-chlorinated analogs. For example:

- Structure-Activity Relationship (SAR) : Substituents at the 6-position (e.g., Cl) increase lipophilicity, improving membrane penetration, while the carboxamide group facilitates hydrogen bonding with receptor residues.

- Pharmacokinetics : The chlorine atom may reduce hepatic metabolism, prolonging the compound’s half-life.

Antimicrobial Applications

Pyridine-carboxamides are also studied for antimicrobial properties, though specific data for this compound remain limited. Analogous structures, such as pyridine-3-carboxamides, exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further optimization.

Position in Pyridine-Carboxamide Family of Compounds

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide belongs to the broader class of pyridine-carboxamides, which are distinguished by their position-specific substitutions and functional group diversity .

| Compound | Substituents | Biological Target |

|---|---|---|

| Pyridine-3-carboxamide | 3-Position carboxamide | CB₂ receptor, antimicrobial |

| 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | 6-Cl, 2-carboxamide (pyridin-4-yl) | CB₂ receptor |

| 4-(Trifluoromethyl)pyridine-carboxamide | 4-CF₃, carboxamide | Kinase inhibition |

Key Differentiators :

- Electronic Effects : Chlorine’s electron-withdrawing nature alters the π-electron density of the pyridine ring, affecting reactivity and target binding.

- Steric Considerations : The pyridin-4-yl group at the 2-position introduces steric bulk, guiding conformational preferences in receptor binding pockets.

- Synthetic Accessibility : The compound’s synthesis involves coupling reactions between chloropyridine derivatives and pyridin-4-yl amines, reflecting standard carboxamide formation protocols.

Eigenschaften

IUPAC Name |

6-chloro-N-pyridin-4-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZOOWVBFKEKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring with a chlorine atom at the 6-position and a carboxamide group at the 2-position.

Industrial Production Methods

Industrial production may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Preparation of Ethyl 2-cyano-2-(pyridine-4-yl) Acetic Ester

One preparation method involves using 4-chloropyridine hydrochloride (III) to prepare ethyl 2-cyano-2-(pyridine-4-yl) acetic ester.

General Procedure:

React ethyl 2-cyano-2-(pyridine-4-yl) acetate at 60-90°C for 120-180 minutes. Completion of the reaction can be detected using thin-layer chromatography. Add 250-300 parts water and extract twice with 280-320 parts ethyl acetate (EA). Combine the organic phases, dry with 40-100 parts anhydrous \$$Na2SO4\$$ for 2 hours, filter, and spin-dry to obtain ethyl 2-cyano-2-(pyridin-4-yl) acetic ester as an oily substance.

| Reactant Amount (ethyl 2-cyano-2-(pyridin-4-yl) acetate) | Reaction Temperature (°C) | Reaction Time (minutes) | Water Amount (g) | Ethyl Acetate Amount (g) | Anhydrous \$$Na2SO4\$$ Amount (g) | Product Yield (g) | Productive Rate (%) | 1HNMR (400MHz, CDCl3) | |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 56g | 60 | 170 | 280 | 300 | 60 | 77.66 | 87.5 | δ4.136(s,2H),7.086-7.101(d,2H),8.257-8.396 (d,2H) |

| 2 | 70g | 60 | 140 | 300 | 320 | 100 | - | - | δ4.136(s,2H),7.086-7.101(d,2H),8.257-8.396 (d,2H) |

| 3 | 84g | 80 | 160 | 280 | 300 | 80 | 79.70 | 89.8 | δ4.136(s,2H),7.086-7.101(d,2H),8.257-8.396 (d,2H) |

| 4 | 56g | 70 | 170 | 280 | 300 | 60 | 69.41 | 78.2 | δ4.136(s,2H),7.086-7.101(d,2H),8.257-8.396 (d,2H) |

| 5 | 98g | 60 | 180 | 250 | 280 | 80 | - | - | δ4.136(s,2H),7.086-7.101(d,2H),8.257-8.396 (d,2H) |

General methods for pyridine derivative preparation

Method A: Preparation for compound E involved mixing substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, with TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) added. The mixture was stirred at 70 °C for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic phase were dried with anhydrous \$$Na2SO4\$$, filtered and concentrated under reduced pressure to give a residue. The residue was purified by silica gel chromatography to give the product.

Method B: Preparation for compound F involved adding HCl/dioxane to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) in MeOH. The mixture was stirred at 20 °C for 12 h. The reaction mixture was concentrated under reduced pressure to give a residue. The residue was diluted with water and adjusted to pH 8 with saturated sodium bicarbonate solution, then extracted with dichloromethane. The combined organic layers were washed with brine, dried over \$$Na2SO4\$$, filtered and concentrated under reduced pressure to give the product.

Method G: Preparation for compound C involved adding NBS (1.2 eq) to a solution of the corresponding 2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) in \$$CH_3CN\$$. The mixture was stirred at 30 °C for 5 h. The reaction mixture was diluted with water and extracted with.

Reactions of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide

- Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

- Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms. Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed, while reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

- Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Bioconversion of Pyridine Derivatives

The bioconversion of 4-chloropyridin-2-amine was most rapid at 30 °C and 35 °C, with a 6-amino-4-chloro-pyridin-3-ol production rate of 7 mg (g biomass)-1 h-1 and 7.4 mg (g biomass)-1 h-1, respectively. The conversion reached near completion (~97%) after six hours at 30 °C.

NMR Analysis of Bioconversion Product (6-amino-5-chloro-pyridin-3-ol):

Approximately 10 mg of purified bioconversion product was used for NMR analysis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the chlorine atom.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated nitrogen or carbon atoms.

Wissenschaftliche Forschungsanwendungen

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.

Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxamide groups play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-4,4’-dimethyl-2,2’-bipyridine (Compound 3 in )

- Structure : Contains a bipyridine core with methyl groups at positions 4 and 4’ and a chlorine substituent at position 4.

- Synthesis : Prepared via cyclization and oxidation steps, yielding a ligand precursor for metal-catalyzed cross-coupling reactions.

- Applications : Extends π-conjugation in coordination complexes, enhancing catalytic efficiency in organic transformations .

Comparison :

| Feature | 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | 6-Chloro-4,4’-dimethyl-2,2’-bipyridine |

|---|---|---|

| Core Structure | Pyridine-carboxamide | Bipyridine |

| Substituents | Cl at C6, pyridin-4-yl at C2 | Cl at C6, methyl at C4/C4’ |

| Functional Role | Potential drug intermediate | Catalytic ligand precursor |

| Synthetic Complexity | Likely requires multi-step cyclization | Moderate (via oxidation/cyclization) |

Bioactive Carboxamide Derivatives

Comparison :

| Feature | 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |

|---|---|---|

| Substituents | Pyridin-4-yl (electron-rich) | 2-Chlorophenyl, CF₃ (electron-deficient) |

| Bioactivity | Underexplored (theoretical binding affinity) | High (kinase inhibition) |

| Synthetic Accessibility | Likely challenging due to pyridin-4-yl group | Established via acyl chloride methods |

Thiazole-Integrated Analogues

Comparison :

| Feature | 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | Thiazole-Integrated Analogue |

|---|---|---|

| Heterocyclic Diversity | Single pyridine-carboxamide | Pyridine + thiazole |

| Binding Interactions | Moderate (amide + pyridine) | High (multiple H-bond sites) |

| Synthetic Yield | Not reported | Low (complex multi-step routes) |

Key Research Findings and Limitations

- Electronic Effects : Chlorine at position 6 in pyridine-carboxamides enhances electrophilic substitution reactivity compared to methyl or CF₃ groups .

- Pharmacological Potential: Pyridin-4-yl substituents may improve binding to nicotinic acetylcholine receptors, though direct evidence is lacking .

- Synthesis Challenges : Thorpe-Ziegler cyclization () and acyl chloride methods () are viable but require optimization for scalability.

Data Gaps :

- No direct pharmacological data for 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide.

- Limited solubility and stability studies for carboxamide-pyridine hybrids.

Biologische Aktivität

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is . The compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a drug candidate.

Biological Activity

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide exhibits a range of biological activities, particularly in the realm of cancer research and enzyme inhibition. Notably, it has been investigated for its effects on various cellular pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have indicated that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antiproliferative Effects : In vitro studies demonstrated that 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide effectively reduces the proliferation of several cancer cell lines, including breast and lung cancer cells.

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide against human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, suggesting a halt in cell cycle progression.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of CDK2 by 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide:

- Inhibition Assay : The compound demonstrated a Ki value of 45 nM against CDK2.

- Selectivity : Comparative analysis showed that it selectively inhibited CDK2 without significantly affecting other kinases such as CDK1 or CDK4.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/Ki Value | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer | 12 µM | |

| Enzyme Inhibition | CDK2 | 45 nM | |

| Antimicrobial | Various Bacteria | Variable |

Discussion

The biological activity of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide positions it as a promising candidate for further development in cancer therapy. Its ability to selectively inhibit key enzymes involved in cell cycle regulation suggests potential applications not only in oncology but also in other fields such as infectious diseases due to its antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation and cyclization steps. A common approach (as seen in analogous pyridine derivatives) starts with halogenated pyridine precursors. For example, details a route using palladium/copper catalysts in solvents like DMF or toluene for similar heterocycles. Key variables include:

- Catalyst selection : Pd/Cu systems enhance coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

Yield optimization requires monitoring via HPLC (≥98% purity standards; see ) and adjusting stoichiometry of reagents like 4-chlorobenzaldehyde .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal techniques:

- HPLC : Assess purity (≥98% as per ).

- NMR spectroscopy : Confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) using - and -NMR chemical shifts.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to distinguish from analogs like 6-bromo derivatives ().

- X-ray crystallography (if crystals form): Resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways for this compound?

Methodological Answer: Leverage quantum chemical calculations and reaction path search algorithms ( ):

- Transition state analysis : Identify energy barriers for cyclization steps using DFT (e.g., Gaussian or ORCA software).

- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict optimal solvents.

- Machine learning : Train models on existing pyridine reaction datasets to predict catalysts or conditions.

This reduces trial-and-error experimentation, as demonstrated in ICReDD’s workflow .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer: Address discrepancies via:

- Orthogonal assays : Confirm activity across multiple platforms (e.g., microdilution vs. agar diffusion for antimicrobial studies).

- Purity validation : Re-test compounds with HPLC-MS to exclude impurities ( notes 99% purity thresholds).

- Structural analogs : Compare with derivatives like 6-iodo or 6-methyl variants () to isolate substituent effects.

- Target engagement studies : Use SPR or ITC to measure direct binding to purported targets (e.g., enzymes) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer: Systematically modify:

- Halogen substituents : Replace Cl with Br/I () to probe steric/electronic impacts.

- Pyridine ring substitution : Synthesize pyridin-3-yl vs. pyridin-4-yl variants () and test activity.

- Amide group modifications : Introduce methyl or ethyl groups to the carboxamide moiety ().

Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.